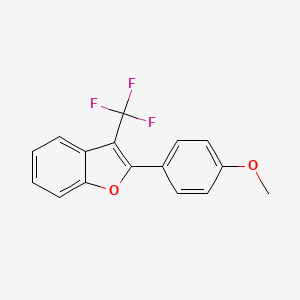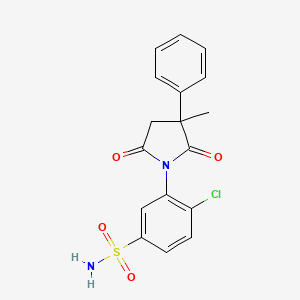
4-Chloro-3-(2,5-dioxo-3-methyl-3-phenyl-1-pyrrolidinyl)benzenesulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-chloro-3-(3-methyl-2,5-dioxo-3-phenylpyrrolidin-1-yl)benzenesulfonamide is a complex organic compound that belongs to the class of sulfonamides. Sulfonamides are known for their broad range of biological activities and are commonly used in medicinal chemistry for their antibacterial properties. This compound, in particular, has a unique structure that combines a sulfonamide group with a pyrrolidine ring, making it a subject of interest in various scientific research fields.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-3-(3-methyl-2,5-dioxo-3-phenylpyrrolidin-1-yl)benzenesulfonamide typically involves multiple steps. One common method starts with the chlorination of a suitable aromatic precursor to introduce the chloro group. This is followed by the formation of the pyrrolidine ring through a cyclization reaction. The final step involves the introduction of the sulfonamide group through a sulfonation reaction. The reaction conditions often require the use of catalysts and specific solvents to achieve high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure scalability and efficiency. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and pH is crucial to maintain consistency in product quality. Additionally, purification techniques such as crystallization and chromatography are employed to isolate the final product.
化学反应分析
Types of Reactions
4-chloro-3-(3-methyl-2,5-dioxo-3-phenylpyrrolidin-1-yl)benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen atoms or to convert nitro groups to amines.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, to create derivatives with different properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like ammonia. The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels, to ensure selectivity and high yields.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of derivatives with different functional groups.
科学研究应用
4-chloro-3-(3-methyl-2,5-dioxo-3-phenylpyrrolidin-1-yl)benzenesulfonamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antibacterial, antifungal, and anticancer properties.
Medicine: It is explored as a potential drug candidate for treating various diseases due to its unique structure and biological activities.
Industry: The compound is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
作用机制
The mechanism of action of 4-chloro-3-(3-methyl-2,5-dioxo-3-phenylpyrrolidin-1-yl)benzenesulfonamide involves its interaction with specific molecular targets in biological systems. The sulfonamide group can inhibit the activity of certain enzymes by mimicking the structure of natural substrates, thereby blocking their active sites. This inhibition can disrupt essential biochemical pathways, leading to the desired therapeutic effects. The pyrrolidine ring may also contribute to the compound’s binding affinity and specificity for its targets.
相似化合物的比较
Similar Compounds
4-chloro-3-(3-methyl-2,5-dioxo-3-phenylpyrrolidin-1-yl)benzenesulfonamide: shares similarities with other sulfonamides, such as sulfamethoxazole and sulfasalazine, which are also known for their antibacterial properties.
Pyrrolidine derivatives: Compounds like 3-phenylpyrrolidine and 3-methylpyrrolidine share the pyrrolidine ring structure but differ in their functional groups and biological activities.
Uniqueness
What sets 4-chloro-3-(3-methyl-2,5-dioxo-3-phenylpyrrolidin-1-yl)benzenesulfonamide apart is its unique combination of a sulfonamide group with a pyrrolidine ring. This structural feature provides a distinct set of chemical and biological properties, making it a valuable compound for research and potential therapeutic applications.
属性
CAS 编号 |
30279-22-2 |
|---|---|
分子式 |
C17H15ClN2O4S |
分子量 |
378.8 g/mol |
IUPAC 名称 |
4-chloro-3-(3-methyl-2,5-dioxo-3-phenylpyrrolidin-1-yl)benzenesulfonamide |
InChI |
InChI=1S/C17H15ClN2O4S/c1-17(11-5-3-2-4-6-11)10-15(21)20(16(17)22)14-9-12(25(19,23)24)7-8-13(14)18/h2-9H,10H2,1H3,(H2,19,23,24) |
InChI 键 |
LQBRPBYVMRWPBM-UHFFFAOYSA-N |
规范 SMILES |
CC1(CC(=O)N(C1=O)C2=C(C=CC(=C2)S(=O)(=O)N)Cl)C3=CC=CC=C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


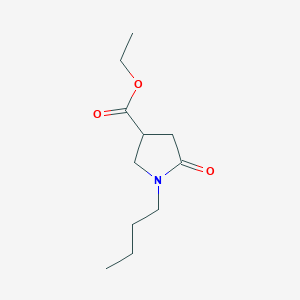
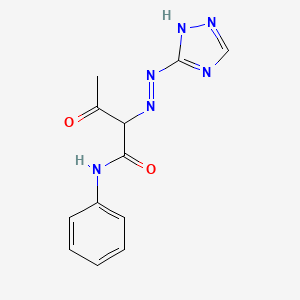
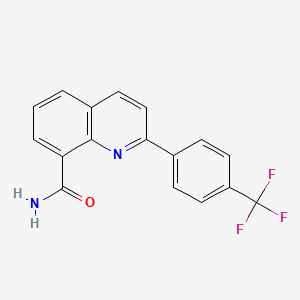
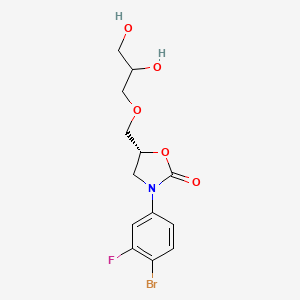
![Ethanone, 1-[3-[(6,7-dimethoxy-4-quinolinyl)oxy]phenyl]-](/img/structure/B12901048.png)
![1-Methyl-2-propyl-1,4,5,6,7,8-hexahydrocyclohepta[b]pyrrole](/img/structure/B12901061.png)
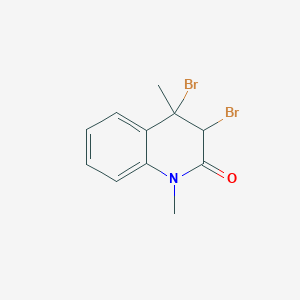
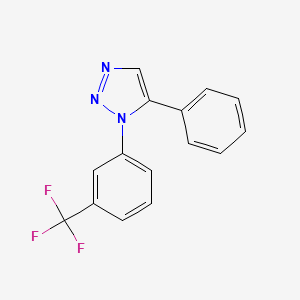
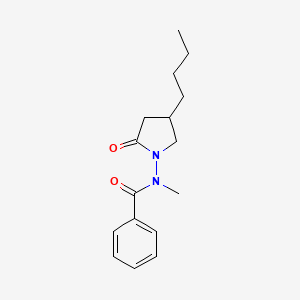
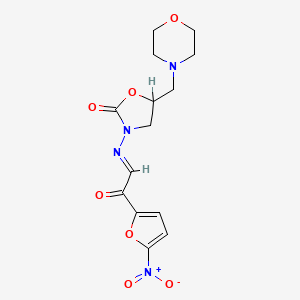
![Furo[3,4-e][1,2]benzoxazole](/img/structure/B12901095.png)
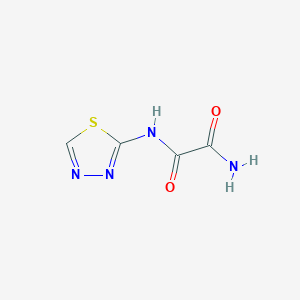
![3-Butyl-5-chloro-3-methyl-3,4-dihydro-2H-[1,3'-biquinolin]-2-one](/img/structure/B12901109.png)
